molecular formula C15H18ClN3O4 B2647201 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2319638-23-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No. B2647201
CAS RN: 2319638-23-6
M. Wt: 339.78
InChI Key: RZOOYMJKXASKQD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, also known as CNOX, is a synthetic compound with potential anti-cancer properties. It belongs to the oxalamide family and has been the subject of scientific research for its potential use in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Homolytic Substitution at Selenium : N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been explored in chemical synthesis processes involving selenium. The synthesis of novel selenium-containing vitamin E analogues has been reported, where this compound played a role in transformations involving tertiary alkyl radicals and homolytic substitution chemistry at selenium (Al-Maharik et al., 2001).

Role in Receptor Antagonism

  • NR2B Subtype-Selective NMDA Receptor Antagonists : The compound has been included in studies related to the synthesis and testing of novel series for antagonism at N-methyl-D-aspartate (NMDA) receptor subtypes. These studies contribute to the understanding of the potency and subunit selectivity of various compounds in receptor antagonism (Tamiz et al., 1999).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Research on the crystal structure of related N,N'-bis(substituted)oxamide compounds, including N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, has provided insights into the molecular geometry and interactions of these compounds. These studies are essential for understanding the chemical and physical properties of these molecules (Wang et al., 2016).

Novel Synthetic Approaches

  • Development of Synthetic Methodologies : Research involving this compound has also focused on developing novel synthetic methodologies. For example, studies on the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides have been conducted, offering new pathways for the synthesis of various chemical compounds (Mamedov et al., 2016).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-15(22,5-6-23-2)9-18-13(20)14(21)19-12-7-11(16)4-3-10(12)8-17/h3-4,7,22H,5-6,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOYMJKXASKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

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